6-(Piperidine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one
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Overview
Description
6-(Piperidine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one is a heterocyclic compound that features a piperidine ring fused to a tetrahydrocinnolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Piperidine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of piperidine with a suitable cinnolinone derivative in the presence of a dehydrating agent. The reaction is usually carried out in an organic solvent such as ethanol or acetic acid under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and automated systems may also be employed to streamline the process .
Chemical Reactions Analysis
Types of Reactions
6-(Piperidine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield tetrahydrocinnolinone derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the piperidine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted cinnolinone derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
6-(Piperidine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 6-(Piperidine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Piperidine derivatives: Compounds like piperidine-1-carboxamide share structural similarities.
Cinnolinone derivatives: Other cinnolinone-based compounds exhibit similar chemical properties.
Uniqueness
6-(Piperidine-1-carbonyl)-5,6,7,8-tetrahydrocinnolin-3(2H)-one is unique due to its specific combination of a piperidine ring and a tetrahydrocinnolinone core. This structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development .
Properties
Molecular Formula |
C14H19N3O2 |
---|---|
Molecular Weight |
261.32 g/mol |
IUPAC Name |
6-(piperidine-1-carbonyl)-5,6,7,8-tetrahydro-2H-cinnolin-3-one |
InChI |
InChI=1S/C14H19N3O2/c18-13-9-11-8-10(4-5-12(11)15-16-13)14(19)17-6-2-1-3-7-17/h9-10H,1-8H2,(H,16,18) |
InChI Key |
AFIGAUSMMHNVCT-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C(=O)C2CCC3=NNC(=O)C=C3C2 |
Origin of Product |
United States |
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